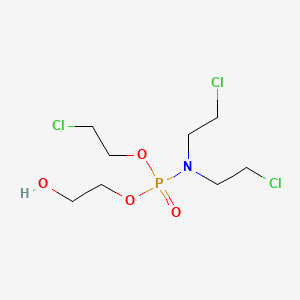
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B 641, also known as 2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol, is a compound used primarily in industrial and scientific research applications. It is known for its unique chemical properties and versatility in various reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B 641 involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride and ethylene glycol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The process involves:
Reaction of bis(2-chloroethyl)amine with phosphoryl chloride: This step forms an intermediate compound.
Addition of ethylene glycol: This step completes the synthesis, resulting in the formation of B 641.
Industrial Production Methods
Industrial production of B 641 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
B 641 undergoes various chemical reactions, including:
Oxidation: B 641 can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in B 641, leading to new derivatives.
Substitution: B 641 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphoryl derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
B 641 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic uses, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of B 641 involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways depend on the application and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
LOCTITE 641: A medium-strength anaerobic retaining compound used for bonding cylindrical fitting parts.
Other bis(2-chloroethyl)amine derivatives: These compounds share similar chemical structures but may have different functional groups or substituents.
Uniqueness
B 641 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain industrial and research applications where other compounds may not be as effective.
Propiedades
Número CAS |
78218-71-0 |
|---|---|
Fórmula molecular |
C8H17Cl3NO4P |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol |
InChI |
InChI=1S/C8H17Cl3NO4P/c9-1-4-12(5-2-10)17(14,15-7-3-11)16-8-6-13/h13H,1-8H2 |
Clave InChI |
VWFFRRORGKQUOU-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(CCCl)P(=O)(OCCO)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


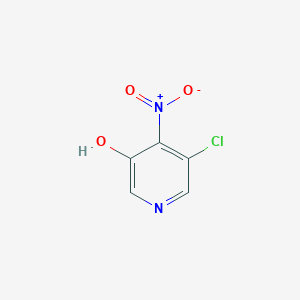
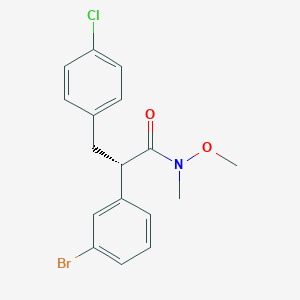
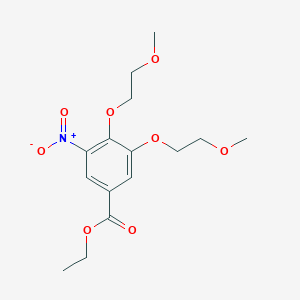
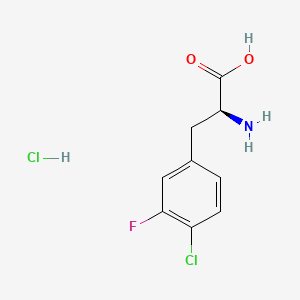

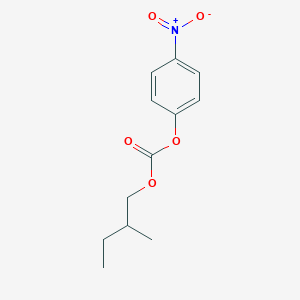


![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
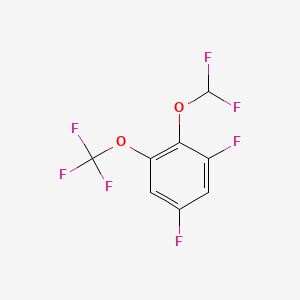

![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)

